molecular formula C27H26BrN3O6 B12010875 [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 769149-43-1

[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

Cat. No.: B12010875
CAS No.: 769149-43-1
M. Wt: 568.4 g/mol
InChI Key: LETLVTWLUODKAZ-OKCVXOCRSA-N
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Description

This compound, with the chemical formula C26H24BrN3O5 , belongs to the class of aryl hydrazones It features a bromine atom attached to a phenyl ring, along with an acetyl hydrazine moiety The 4-propoxybenzoate group further enhances its structural complexity

Preparation Methods

Synthetic Routes::

    Hydrazinolysis of 4-bromo-2-methoxybenzoic acid: The reaction involves the condensation of 4-bromo-2-methoxybenzoic acid with hydrazine hydrate, followed by acetylation using acetic anhydride.

    Hydrazone Formation: The key step is the reaction between the acetyl hydrazine derivative and 4-propoxybenzoyl chloride, leading to the formation of the target compound.

Industrial Production:: While no large-scale industrial production methods are reported, laboratories synthesize this compound for research purposes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::
  • Hydrazine hydrate
  • Acetic anhydride
  • 4-propoxybenzoyl chloride

Major Products:: The major products depend on the specific reaction conditions and the substituents present. Hydrolysis of the ester group could yield the corresponding carboxylic acid.

Scientific Research Applications

Chemistry::

  • Building Block : Researchers use this compound as a building block for designing novel organic molecules.
  • Ligand Design : Its unique structure makes it a potential ligand for coordination chemistry.
Biology and Medicine::
  • Antibacterial Properties : Investigations suggest antibacterial activity, making it relevant for drug development.
  • Anticancer Potential : Researchers explore its effects on cancer cell lines.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
Industry::
  • Materials Science : Its structural features could contribute to materials with specific properties.

Mechanism of Action

The exact mechanism remains an active area of research. its interactions with cellular targets likely involve binding to specific receptors or enzymes, modulating biological processes.

Properties

CAS No.

769149-43-1

Molecular Formula

C27H26BrN3O6

Molecular Weight

568.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C27H26BrN3O6/c1-3-14-36-23-11-6-19(7-12-23)27(34)37-24-13-8-21(28)15-20(24)16-30-31-25(32)17-29-26(33)18-4-9-22(35-2)10-5-18/h4-13,15-16H,3,14,17H2,1-2H3,(H,29,33)(H,31,32)/b30-16+

InChI Key

LETLVTWLUODKAZ-OKCVXOCRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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